2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Sulfonamide derivatives have demonstrated promising antitumor activities. For instance, a study by Sławiński and Brzozowski (2006) synthesized novel sulfonamide derivatives and evaluated their in vitro antitumor activity. They found that certain compounds showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting the potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).
Antimicrobial and Anti-HIV Activity
Sulfonamide derivatives have also been investigated for their antimicrobial and anti-HIV activities. Iqbal et al. (2006) prepared novel benzenesulfonamides with 1,3,4-oxadiazole moieties and screened them for antimicrobial and anti-HIV activities. The results showed that some of these compounds exhibit significant antimicrobial and potential anti-HIV properties, suggesting their usefulness in developing new therapeutic agents (Iqbal et al., 2006).
Antidiabetic Agents
Research by Faidallah et al. (2016) into fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives indicated that these compounds could serve as hypoglycemic agents. The study focused on the synthesis and preliminary biological screening of these compounds, revealing significant antidiabetic activity. This suggests the potential of sulfonamide derivatives in the development of new antidiabetic treatments (Faidallah et al., 2016).
Anticonvulsant Agents
Sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity. Farag et al. (2012) explored the synthesis of heterocyclic compounds containing a sulfonamide moiety, with some showing protection against picrotoxin-induced convulsions. This demonstrates the potential of these compounds as anticonvulsant agents (Farag et al., 2012).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase has been another area of study for sulfonamide derivatives. Gul et al. (2016) synthesized and evaluated pyrazoline derivatives for their inhibitory effects on carbonic anhydrase I and II. The study found that these compounds have potential as inhibitors, which could have implications for treating conditions like glaucoma and edema (Gul et al., 2016).
Wirkmechanismus
Target of Action
Sulfonamide derivatives are generally known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of ph and fluid balance in the body .
Mode of Action
Sulfonamides typically act by mimicking the natural substrate of an enzyme, thereby inhibiting its function .
Biochemical Pathways
As a sulfonamide derivative, it may interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Sulfonamides typically result in the inhibition of bacterial growth by interfering with their ability to synthesize folic acid .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many drugs .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2S2/c18-15-6-1-2-7-16(15)25(22,23)20-9-8-14-11-24-17(21-14)12-4-3-5-13(19)10-12/h1-7,10-11,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATSRWCRWLHLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.